4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 333357-35-0
VCID: VC8102276
InChI: InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18)
SMILES: CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid

CAS No.: 333357-35-0

Cat. No.: VC8102276

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid - 333357-35-0

Specification

CAS No. 333357-35-0
Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
IUPAC Name 4-[(N-methylsulfonylanilino)methyl]benzoic acid
Standard InChI InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Standard InChI Key JFUWLPUHRWSDBJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Canonical SMILES CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-[(methylsulfonyl)(phenylamino)methyl]benzoic acid delineates its structure: a benzoic acid moiety substituted at the para position by a methylene group bearing both a methylsulfonyl (-SO₂CH₃) and a phenylamino (-NHPh) group. Its molecular formula is C₁₆H₁₆N₂O₄S, with a molecular weight of 332.37 g/mol. The presence of polar functional groups, including the carboxylic acid and sulfonamide, confers amphiphilic properties, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol .

Synthetic Routes and Optimization

Catalytic Reduction of Oxime Intermediates

A patent by CN102791677B outlines a scalable synthesis leveraging oxime intermediates (Figure 1). The process involves:

  • Oxime Formation: Reacting 4-carboxybenzaldehyde derivatives with hydroxylamine to yield 4-carboxyl benzaldehyde oxime.

  • Catalytic Hydrogenation: Reducing the oxime to the primary amine using palladium-on-carbon (Pd/C) or nickel catalysts under hydrogen pressure (10 kg/cm²).

Key reaction parameters include:

  • Catalyst Loading: 5–10% Pd/C achieves >90% conversion .

  • Alkaline Conditions: Sodium hydroxide (3–4 equivalents) enhances reaction efficiency by stabilizing intermediates .

  • Temperature and Stirring: Optimal yields (93.5%) occur at 45°C with vigorous stirring (1,500 rpm), ensuring efficient gas-liquid contact .

Table 1: Impact of Reaction Conditions on Yield

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (Pd/C)5% Pd93.599.9
Stirring Speed1,500 rpm93.599.9
NaOH Equivalents4.093.599.9

Alternative Pathways

While the patent emphasizes oxime reduction, other routes may involve:

  • Ullmann Coupling: Introducing the sulfonamide group via copper-catalyzed coupling of 4-aminomethylbenzoic acid with methylsulfonyl chloride .

  • Protection-Deprotection Strategies: Using FMOC-protected intermediates to prevent unwanted side reactions during synthesis .

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR: Key signals include δ 8.0–8.2 ppm (aromatic protons), δ 4.3 ppm (methylene bridge), and δ 3.1 ppm (methylsulfonyl group) .

  • IR Spectroscopy: Stretching vibrations at 1,700 cm⁻¹ (C=O, carboxylic acid) and 1,150 cm⁻¹ (S=O, sulfonamide) .

  • HPLC: Retention times correlate with purity, often exceeding 99.9% under optimized conditions .

Solubility and Stability

  • Solubility: Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL), and insoluble in hexane .

  • Stability: Stable under acidic (pH 4–6) and neutral conditions but degrades in strong bases (pH >12) via hydrolysis of the sulfonamide bond .

Challenges and Future Prospects

Current limitations include:

  • Synthetic Complexity: Multi-step routes necessitate costly catalysts like Pd/C.

  • Biological Data Gaps: In vitro and in vivo studies are required to validate therapeutic potential.

Future research should prioritize:

  • Greener Catalysts: Exploring iron or nickel-based systems to reduce reliance on precious metals .

  • Structure-Activity Relationships: Modifying substituents on the phenyl ring to optimize pharmacokinetics .

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